6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
“6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 444790-63-0 . It has a molecular weight of 266.3 and its IUPAC name is 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3, (H,18,19) . This indicates the molecular structure of the compound. Detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of this compound .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : This compound is used in the synthesis of dihydropyrano[2,3-c]pyrazoles .
- Method of Application : The synthesis involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
- Results : The procedure has several advantages including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
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Scientific Field: Medicinal Chemistry
- Application : Compounds derived from dihydropyridines, such as nifedipine, are useful for the design and synthesis of novel calcium channel blockers with significant vasorelaxant action used for developing new antihypertensive drugs .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Scientific Field: Green Chemistry
- Application : This compound is used in the green, simple, and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .
- Method of Application : The synthesis involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate at 80 °C under solvent-free conditions .
- Results : The procedure is advantageous due to its green nature, simplicity, efficiency, and the use of a new acidic and heterogeneous catalyst .
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Scientific Field: Pharmaceutical Chemistry
- Application : The pyrazole ring of this compound was coupled with 6-amino-2H-pyran-5-carbonitrile to synthesize derivatives that exhibited excellent in vitro anticancer activity .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesized derivatives have shown excellent in vitro anticancer activity .
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Scientific Field: Chemical Synthesis
- Application : This compound is used in the synthesis of various complex molecules .
- Method of Application : The synthesis involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
- Results : The procedure has several advantages including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
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Scientific Field: Anticancer Research
- Application : The pyrazole ring of this compound was coupled with 6-amino-2H-pyran-5-carbonitrile to synthesize derivatives that exhibited excellent in vitro anticancer activity .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesized derivatives have shown excellent in vitro anticancer activity .
Future Directions
properties
IUPAC Name |
6-amino-3-ethyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGUQOTYBGUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384637 | |
Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
CAS RN |
444790-63-0 | |
Record name | 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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